molecular formula C15H11ClFN3 B12362861 N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine

N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine

Cat. No.: B12362861
M. Wt: 287.72 g/mol
InChI Key: UKKFWKDNHGAJTR-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a 4-chlorobenzyl group and a 6-fluoro substituent on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine typically involves the reaction of 4-chlorobenzylamine with 6-fluoroquinazoline. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: A precursor in the synthesis of N-(4-Chlorobenzyl)-6-fluoroquinazolin-4-amine.

    6-Fluoroquinazoline: Another precursor used in the synthesis.

    Quinazoline N-oxides: Oxidized derivatives of quinazoline compounds.

Uniqueness

This compound is unique due to the presence of both the 4-chlorobenzyl and 6-fluoro substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other quinazoline derivatives.

Properties

Molecular Formula

C15H11ClFN3

Molecular Weight

287.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-fluoroquinazolin-4-amine

InChI

InChI=1S/C15H11ClFN3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)

InChI Key

UKKFWKDNHGAJTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)Cl

Origin of Product

United States

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